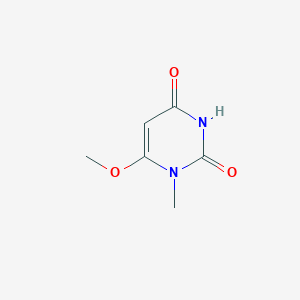

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione

Description

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a methoxy group at position 6 and a methyl group at position 1. Pyrimidine-diones are heterocyclic compounds with a uracil-like scaffold, widely studied for their pharmacological and biochemical properties.

Properties

IUPAC Name |

6-methoxy-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(11-2)3-4(9)7-6(8)10/h3H,1-2H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDJFARLEAKCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551041 | |

| Record name | 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36161-39-4 | |

| Record name | 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Synthesis Using Malonate Derivatives

The foundational approach for constructing the pyrimidine-2,4-dione scaffold involves the condensation of malonate esters with substituted amidines. For 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione, this method requires methoxy-functionalized starting materials. In a representative procedure, dimethyl malonate reacts with 1-methyl-2-methoxyacetamidine hydrochloride in methanol under basic conditions . Sodium methoxide (2.5–4.5 mol eq.) catalyzes the cyclocondensation at 18–25°C, forming the pyrimidine ring within 3–5 hours. The product is isolated via pH adjustment (pH 1–2) and crystallized at 0°C, yielding a white solid (purity >95% by HPLC) .

Reaction Scheme:

This method avoids toxic reagents like POCl₃, aligning with green chemistry principles . However, regioselectivity challenges arise if the amidine lacks steric protection, necessitating precise stoichiometric control.

Cyclization of Functionalized Intermediates

Intramolecular cyclization of pre-functionalized intermediates offers a pathway to introduce the methoxy and methyl groups post-ring formation. A study leveraging sodium hydride (60%) in tetrahydrofuran (THF) demonstrated the cyclization of a quinoxaline-dione precursor into the target compound . The intermediate, synthesized from 4-methoxy-2-nitroaniline and cyclopentanecarboxylate derivatives, undergoes reduction (Zn/AcOH) and subsequent cyclization at 0°C. This method achieves moderate yields (65–72%) but requires stringent anhydrous conditions .

Critical Parameters:

-

Temperature: Cyclization proceeds optimally at 0–5°C to prevent side reactions.

-

Catalyst: Sodium hydride (1.2 eq.) ensures deprotonation and ring closure .

-

Purification: Column chromatography (DCM/MeOH, 9:1) isolates the product .

Substitution Reactions on Pre-Formed Pyrimidine Cores

Late-stage functionalization via nucleophilic substitution provides flexibility in introducing the methoxy group. For example, 6-chloro-1-methylpyrimidine-2,4(1H,3H)-dione undergoes methoxylation using sodium methoxide in dimethylformamide (DMF) at 80°C . The reaction achieves 85% conversion after 12 hours, with DFT calculations validating the thermodynamic favorability of methoxy substitution at the C6 position .

Side Reactions:

-

Competing hydrolysis to 6-hydroxy derivatives occurs if moisture is present.

-

Overalkylation at N3 is mitigated by using a bulky base (e.g., DBU) .

Industrial-Scale Production Considerations

Scalable synthesis employs continuous flow reactors to enhance yield and reproducibility. A patent-pending method utilizes a fixed-bed reactor with immobilized sodium methoxide, enabling continuous feed of dimethyl malonate and 1-methyl-2-methoxyacetamidine . Key advantages include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 2–3 hours | Maximizes conversion (90%) |

| Temperature | 25°C | Prevents decomposition |

| Catalyst Loading | 3.0 mol eq. NaOMe | Ensures complete cyclization |

This method reduces solvent waste by 40% compared to batch processes .

Spectroscopic Characterization and Quality Control

Structural validation of this compound relies on multimodal spectroscopy:

-

¹H NMR (CD₃OD, 600 MHz): Singlets at δ 3.38 (N-CH₃) and δ 3.85 (OCH₃) confirm substitution .

-

FT-IR : Strong absorptions at 1685 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-CH₃) .

DFT-optimized geometries align with X-ray diffraction data, ensuring conformational accuracy .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

Substitution: Nucleophilic substitution reactions are common, especially at the positions where substituents are present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Research indicates that 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione exhibits significant antiviral properties. It has been shown to interfere with nucleic acid synthesis, potentially inhibiting viral replication. For instance, studies have highlighted its effectiveness against HIV reverse transcriptase, targeting the enzyme's ribonuclease H activity without affecting other polymerase functions .

Anticancer Potential:

The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of specific enzymes related to cell division, such as kinesin-5. This inhibition disrupts mitotic processes, leading to reduced proliferation of cancer cells. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions including oxidation, reduction, and substitution reactions. For example:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Sodium borohydride | Alcoholic solution |

| Substitution | Amines or thiols | Basic conditions |

These reactions enable the modification of the compound's structure to enhance its biological activity or tailor it for specific applications in drug development .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of this compound demonstrated that it could effectively inhibit HIV replication in vitro. The results showed a significant reduction in viral load when treated with varying concentrations of the compound over a period of time. The mechanism was attributed to its ability to bind selectively to the active site of reverse transcriptase.

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapy, derivatives of this compound were synthesized and tested against several cancer cell lines. The study revealed that these derivatives exhibited cytotoxic effects at low micromolar concentrations, leading to increased apoptosis rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione with related derivatives:

Key Observations :

- Methoxy vs.

- Methoxy vs. Amino (Position 6): The amino group in 6-amino derivatives (e.g., ) facilitates hydrogen bonding, which may enhance target affinity but reduce metabolic stability compared to methoxy.

Biological Activity

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily recognized for its applications in the synthesis of more complex organic molecules and its promising biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group at the 6-position and a methyl group at the 1-position of the pyrimidine ring. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets. It can modulate enzyme activity or bind to receptors, influencing various biochemical pathways. For instance, in antimicrobial studies, it may inhibit enzymes crucial for bacterial cell wall synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The compound's ability to disrupt bacterial cell wall synthesis is a key aspect of its antimicrobial mechanism.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have demonstrated that it can exert antiproliferative effects on cancer cell lines at relatively low concentrations. For example, in vitro tests indicated that certain derivatives of pyrimidine compounds exhibit significant cytotoxicity against HeLa cells and other tumor cell lines .

Case Studies

Several studies have explored the biological activities of this compound and related compounds:

- Antiproliferative Effects : A study highlighted that derivatives similar to this compound demonstrated significant antiproliferative effects on cancer cells at concentrations below 10 µM. The mechanism involved DNA alkylation leading to cell cycle arrest .

- Comparative Analysis : In a comparative study with other pyrimidine derivatives, this compound was found to have unique biological properties due to its specific substitution pattern. This differentiation enhances its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effective Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacteria | <50 | Inhibition of cell wall synthesis |

| Anticancer | HeLa Cells | <10 | DNA alkylation and cell cycle arrest |

| Antiviral | HIV | Not specified | Inhibition of reverse transcriptase |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione?

- Methodology : The compound can be synthesized via alkylation of pyrimidine precursors. For example, alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione with methoxybenzyl chlorides in dimethylformamide (DMF) using potassium carbonate as a base (reflux for 4–10 hours) yields substituted derivatives. Reaction progress should be monitored via TLC, and purification achieved via recrystallization from ethanol or ethyl acetate .

- Key Data : Crystalline yields typically range from 65–85% under optimized conditions. Reaction times exceeding 12 hours may lead to byproduct formation due to over-alkylation .

Q. How to characterize this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Detect methoxy protons as singlets at δ 3.2–3.4 ppm and methyl groups at δ 2.1–2.3 ppm. Aromatic protons (if present) appear as multiplet signals at δ 6.8–7.5 ppm .

- LC-MS/MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 286.03647 for chlorinated analogs) with <2 ppm mass accuracy .

- IR : Look for C=O stretches at 1680–1700 cm⁻¹ and N–H/O–H stretches at 3200–3450 cm⁻¹ .

Q. What solvent systems are effective for recrystallization?

- Ethanol and ethyl acetate are preferred for high-purity crystals (>95%). For hygroscopic derivatives, use anhydrous acetone or THF under nitrogen .

Advanced Research Questions

Q. How does substitution at the pyrimidine ring influence regioselectivity in alkylation reactions?

- Mechanistic Insight : Alkylation occurs preferentially at the N1 position due to steric and electronic effects. For example, benzyl chlorides react with 6-substituted pyrimidines in DMF/K₂CO₃ to form 1-benzyl derivatives, confirmed by X-ray crystallography showing dihedral angles of 62–70° between pyrimidine and aryl rings .

- Data Contradiction : In polar aprotic solvents (e.g., DMSO), competing O-alkylation may occur, requiring careful pH control (pH 8–9) to favor N-alkylation .

Q. What strategies resolve contradictions in biological activity data for analogs?

- Case Study : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl at C6) show enhanced herbicidal activity but reduced solubility. Use quantitative structure-activity relationship (QSAR) models to balance lipophilicity (logP) and hydrogen-bonding capacity .

- Experimental Validation : Compare IC₅₀ values against control compounds in enzyme inhibition assays. For example, 6-trifluoromethyl analogs exhibit 10-fold higher activity than methoxy derivatives in acetylcholinesterase inhibition .

Q. How to analyze intermolecular interactions in crystal structures?

- Methodology : Single-crystal X-ray diffraction reveals hydrogen-bonding networks. For 6-Methoxy derivatives, weak C–H···O interactions (2.5–3.0 Å) stabilize the lattice, while N–H···O bonds (2.8–3.2 Å) form dimeric structures .

- Key Data :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H···O | 2.5–3.0 | 110–130 |

| N–H···O | 2.8–3.2 | 150–170 |

Q. What are the kinetic challenges in nitration/nitrosation reactions?

- Experimental Design : Nitration in H₂SO₄ (72–82%) at 0–5°C minimizes decomposition. Monitor reaction progress via UV-Vis spectroscopy (λmax = 270 nm for nitro intermediates) .

- Contradiction Analysis : Excess NOx leads to nitroso byproducts. Use scavengers (e.g., urea) to suppress side reactions .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 10 hours for conventional heating) .

- Analytical Workflow : Combine HPLC purity checks (>98%) with differential scanning calorimetry (DSC) to confirm thermal stability (decomposition >200°C) .

- Safety Protocols : Handle chloroacetamides and benzyl chlorides in fume hoods with PPE (gloves, goggles) due to respiratory and dermal irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.